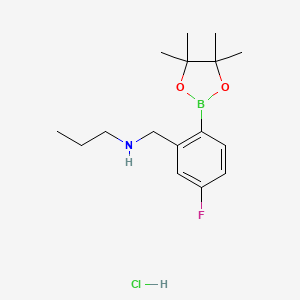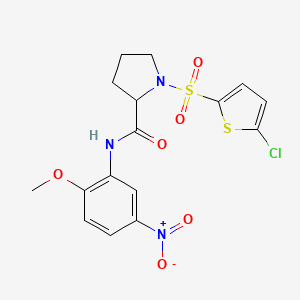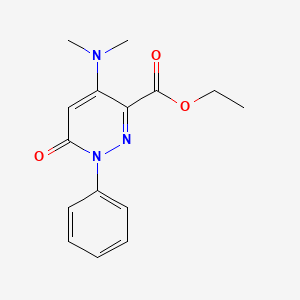
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide" is a structurally complex molecule that likely exhibits interesting chemical and physical properties due to its diverse functional groups and heterocyclic components. While the specific compound is not directly studied in the provided papers, related benzamide derivatives and their properties have been explored extensively.
Synthesis Analysis
The synthesis of related benzamide derivatives typically involves direct acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . These reactions are crucial for introducing various substituents onto the benzamide scaffold, which can significantly alter the compound's properties and potential applications, such as in colorimetric sensing .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using X-ray single crystallography, which reveals solid-state properties and helps in understanding the intermolecular interactions, such as hydrogen bonding and π-π interactions . These interactions are essential for the self-assembly and supramolecular aggregation of these compounds, which can lead to the formation of gels or other organized structures .
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, including those that lead to colorimetric changes. For instance, a benzamide derivative with a 3,5-dinitrophenyl group undergoes a color transition in the presence of fluoride anions, which is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism . This reactivity is significant for the development of sensors and other analytical applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and the nature of their substituents. For example, the introduction of methyl groups and the presence of S⋯O interactions can affect the gelation behavior of N-(thiazol-2-yl)benzamide derivatives, leading to stable gels with low minimum gelator concentrations . Additionally, the electrophysiological activity of N-substituted benzamide derivatives can be modulated by varying the substituents, as seen in the development of selective class III agents for cardiac applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Study
- Patel, Patel, and Shah (2015) synthesized novel heterocyclic compounds related to this compound and studied their antibacterial and antifungal activities. The synthesized compounds showed effectiveness against both gram-positive and gram-negative bacteria, as well as various fungi Patel, Patel, & Shah, 2015.
Anticancer Evaluation
- Ravinaik et al. (2021) designed and synthesized substituted benzamides and evaluated their anticancer activity against multiple cancer cell lines, including breast, lung, colon, and ovarian cancer. Some derivatives exhibited significant anticancer activities Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021.
Antimicrobial Agents
- Bikobo et al. (2017) synthesized a series of N-phenyl-thiazol-2-amine derivatives and tested them for antimicrobial activity. They found that some molecules were more potent than reference drugs against various pathogenic strains Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017.
Adenosine Receptors Selectivity
- Inamdar et al. (2013) investigated benzamide and furamide analogues in binding studies at adenosine receptor subtypes. They identified potent and selective adenosine receptor ligands, crucial for high receptor affinity Inamdar, Pandya, Thakar, Sudarsanam, Kachler, Sabbadin, Moro, Klotz, & Vasu, 2013.
Eigenschaften
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S2/c1-27(14-19-3-2-12-31-19)33(29,30)20-10-8-18(9-11-20)22(28)26-23-25-21(15-32-23)17-6-4-16(13-24)5-7-17/h2-12,15H,14H2,1H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUADRBPJACVNML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide](/img/structure/B2503625.png)



![6-methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}-2H-chromene-3-carboxamide](/img/structure/B2503632.png)
![4-(1,7-dimethyl-3-(3-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2503634.png)




![N-(4-fluorobenzyl)-1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidinecarboxamide](/img/structure/B2503642.png)
![2-[2-(4-ethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B2503643.png)

